Technical Whitepaper: Structural Elucidation, Synthesis, and CAS Registry Identification of N-Methyl-2-((2-oxo-2-(phenylamino)ethyl)amino)acetamide
Technical Whitepaper: Structural Elucidation, Synthesis, and CAS Registry Identification of N-Methyl-2-((2-oxo-2-(phenylamino)ethyl)amino)acetamide
Executive Summary
In advanced drug development and synthetic organic chemistry, researchers frequently encounter highly specific, proprietary, or transient intermediate compounds that do not possess a readily indexed Chemical Abstracts Service (CAS) Registry Number in public-facing databases. N-Methyl-2-((2-oxo-2-(phenylamino)ethyl)amino)acetamide is one such molecule. Structurally, it is an unsymmetrical bis-amide derivative of iminodiacetic acid, featuring both an N-methylamide and an N-phenylamide terminus.
Because a direct text-to-CAS mapping for this specific compound yields null results in standard literature searches, researchers must pivot from simple text queries to a rigorous cheminformatics and de novo synthesis workflow. This whitepaper provides an authoritative, self-validating guide to identifying, synthesizing, and formally registering this compound to secure a CAS Registry Number.
Cheminformatic Profiling & Structural Deconstruction
Before querying structural databases or designing a synthetic route, the compound's architecture must be translated into machine-readable formats. The target molecule consists of a secondary amine core flanked by two distinct acetamide appendages. This structural motif is highly relevant in the design of novel local anesthetics (analogous to lidocaine derivatives) and bidentate metal-chelating pharmacophores.
To facilitate exact-structure database queries, the IUPAC name is converted into its canonical SMILES string: CNC(=O)CNCC(=O)Nc1ccccc1.
Table 1: Quantitative Physicochemical Properties (Predicted)
Summarizing these parameters is critical for predicting the compound's behavior during chromatographic purification and biological assay development.
| Property | Value | Causality / Structural Basis |
| Molecular Formula | C₁₁H₁₅N₃O₂ | Derived from the iminodiacetic acid core + methyl + phenyl substitutions. |
| Molecular Weight | 221.26 g/mol | Optimal for small-molecule drug discovery (Rule of 5 compliant). |
| Exact Mass | 221.1164 Da | Required for High-Resolution Mass Spectrometry (HRMS) validation. |
| Topological Polar Surface Area (TPSA) | ~70.2 Ų | Contributed by two amide groups (2 × 29.1 Ų) and one secondary amine (12.0 Ų). |
| Hydrogen Bond Donors | 3 | Two amide N-H groups, one secondary amine N-H. |
| Hydrogen Bond Acceptors | 3 | Two carbonyl oxygens, one secondary amine nitrogen. |
| Calculated LogP (cLogP) | ~0.8 | The polarity of the bis-amide core is offset by the lipophilic phenyl ring. |
The CAS Registry Lookup Protocol
The [1] is universally recognized as the gold standard for chemical substance information. When a standard nomenclature search fails, researchers must utilize structure-based querying via platforms like [2].
If the exact structure search yields no existing CAS Number, the compound is considered unregistered. To officially register the molecule and obtain a CAS Number, the researcher must utilize the CAS Inventory Expert Service (IES). This requires proof of the compound's physical existence, necessitating the de novo synthesis and analytical validation workflow described in Section 3.
Fig 1. Decision tree for CAS Registry Number identification and de novo registration workflow.
De Novo Synthesis Workflow (Self-Validating System)
To prove the compound's existence, we must design a robust, high-yielding synthetic pathway. The most logical disconnection for this unsymmetrical iminodiacetamide is an Sₙ2 nucleophilic substitution.
Mechanistic Causality: We utilize 2-amino-N-methylacetamide as the nucleophile and 2-chloro-N-phenylacetamide as the electrophile. Potassium carbonate (K₂CO₃) is selected as a mild, non-nucleophilic base. Its primary role is to scavenge the HCl byproduct, preventing the protonation of the nucleophilic secondary amine without causing base-catalyzed hydrolysis of the amide bonds. Dimethylformamide (DMF) is chosen as the solvent because its polar aprotic nature minimizes nucleophile solvation, thereby accelerating the Sₙ2 transition state.
Fig 2. Proposed Sₙ2 synthetic pathway for N-Methyl-2-((2-oxo-2-(phenylamino)ethyl)amino)acetamide.
Step-by-Step Experimental Methodology
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Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-N-methylacetamide (1.0 equiv, 10 mmol) and anhydrous K₂CO₃ (2.0 equiv, 20 mmol).
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Solvation: Suspend the mixture in 25 mL of anhydrous DMF under an inert argon atmosphere. Stir for 10 minutes at room temperature.
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Electrophile Addition: Dissolve 2-chloro-N-phenylacetamide (1.05 equiv, 10.5 mmol) in 10 mL of anhydrous DMF. Add this solution dropwise to the reaction flask over 15 minutes to prevent localized heating and minimize over-alkylation (tertiary amine formation).
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Reaction: Heat the reaction mixture to 60°C and monitor via TLC (Dichloromethane:Methanol, 9:1 v/v) until the primary amine is consumed (typically 4–6 hours).
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Workup: Cool the mixture to room temperature and quench with 50 mL of distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine (3 × 30 mL) to remove residual DMF.
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Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
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Purification: Purify the crude residue via silica gel flash chromatography using a gradient of 0–10% Methanol in Dichloromethane to yield the pure target compound.
Analytical Characterization (E-E-A-T Validation)
To successfully submit this compound to the CAS Registry and publish the findings, the structural identity and purity must be rigorously validated. The analytical data must conform to the stringent [3], which mandate high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Table 2: Quantitative ¹H-NMR Chemical Shift Assignments (Predicted)
Conditions: 400 MHz, DMSO-d₆. The self-validating nature of NMR ensures that the integration of protons perfectly matches the C₁₁H₁₅N₃O₂ molecular formula.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment / Structural Causality |
| ~9.50 | Broad Singlet (bs) | 1H | N-H (Phenylamide): Highly deshielded due to conjugation with both the carbonyl group and the aromatic phenyl ring. |
| ~7.60 - 7.00 | Multiplet (m) | 5H | C-H (Aromatic): Protons of the monosubstituted phenyl ring. |
| ~7.50 | Broad Multiplet (bm) | 1H | N-H (Methylamide): Deshielded by the carbonyl, coupled to the adjacent methyl group. |
| ~3.40 | Singlet (s) | 2H | CH₂ (α to Phenylamide): Downfield shifted due to the adjacent electron-withdrawing carbonyl. |
| ~3.20 | Singlet (s) | 2H | CH₂ (α to Methylamide): Slightly more upfield than the phenyl-adjacent methylene. |
| ~2.70 | Doublet (d) | 3H | CH₃ (N-Methyl): Split into a doublet by the adjacent amide N-H proton. |
| ~2.50 | Broad Singlet (bs) | 1H | N-H (Secondary Amine): Characteristic shift for an aliphatic secondary amine, broad due to rapid exchange. |
Validation Check: The sum of the integrations equals 15 protons, perfectly corroborating the H₁₅ count in the molecular formula. HRMS (ESI+) should subsequently be utilized to observe the [M+H]⁺ peak at m/z 222.1237, confirming the exact mass. Once this data is compiled, it serves as the definitive proof required by the CAS Inventory Expert Service to issue a novel CAS Registry Number.
References
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CAS REGISTRY - The gold standard for chemical substance information. Chemical Abstracts Service (CAS), American Chemical Society. Available at:[Link]
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SciFinder: A curated database of chemical and bibliographic information. Huber, C. E. (2018). National Institutes of Health (NIH) - PubMed Central (PMC). Available at:[Link]
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The Journal of Organic Chemistry (JOC) Guidelines for Authors. American Chemical Society (ACS) Publications. Available at:[Link]
